molecular formula C12H16N3O2P B085093 Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl- CAS No. 15044-93-6

Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl-

Cat. No. B085093
CAS RN: 15044-93-6
M. Wt: 265.25 g/mol
InChI Key: JFZNRSUAWLULBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzamide and contains two aziridine rings and a phosphinyl group. The unique structure of this compound makes it an interesting candidate for various research applications.

Mechanism Of Action

The mechanism of action of Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl- is not fully understood. However, it is believed that the compound works by inducing DNA damage and inhibiting DNA replication. This ultimately leads to the death of cancer cells.

Biochemical And Physiological Effects

Studies have shown that Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl- can cause DNA damage and inhibit DNA replication in cancer cells. This leads to the death of cancer cells and can potentially be used as a treatment for cancer. However, the compound can also cause damage to healthy cells, which can lead to side effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl- in lab experiments is its potent antitumor activity. The compound can be used to study the mechanisms of cancer cell death and to develop new cancer treatments. However, the compound can also cause damage to healthy cells, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl-. One potential direction is to study the compound's effects on different types of cancer cells. Another direction is to develop new methods for delivering the compound to cancer cells, which can increase its effectiveness and reduce side effects. Additionally, researchers can investigate the potential use of this compound in combination with other cancer treatments to improve overall efficacy.

Synthesis Methods

The synthesis of Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl- involves the reaction of benzamide with two equivalents of aziridine and one equivalent of phosphorus trichloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting compound is then purified using column chromatography.

Scientific Research Applications

Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl- has been extensively studied for its potential applications in scientific research. One of the main applications of this compound is in the field of cancer research. Studies have shown that this compound has potent antitumor activity and can inhibit the growth of various cancer cell lines.

properties

CAS RN

15044-93-6

Product Name

Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl-

Molecular Formula

C12H16N3O2P

Molecular Weight

265.25 g/mol

IUPAC Name

N-[bis(aziridin-1-yl)phosphoryl]-3-methylbenzamide

InChI

InChI=1S/C12H16N3O2P/c1-10-3-2-4-11(9-10)12(16)13-18(17,14-5-6-14)15-7-8-15/h2-4,9H,5-8H2,1H3,(H,13,16,17)

InChI Key

JFZNRSUAWLULBX-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)NP(=O)(N2CC2)N3CC3

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NP(=O)(N2CC2)N3CC3

Other CAS RN

15044-93-6

Origin of Product

United States

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